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Compound of Interest

Compound Name:
1-Methylpiperidine-4-carboxylic

acid

Cat. No.: B1333780 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methylpiperidine-4-carboxylic acid, also known as 1-methylisonipecotic acid,

is a heterocyclic compound that serves as a crucial building block in the landscape of modern

organic synthesis. Its piperidine core is a prevalent structural motif in a wide array of

biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid

functional group at the 4-position provides a versatile handle for a variety of chemical

transformations, making it an invaluable intermediate in the construction of complex molecular

architectures, particularly in the field of drug discovery and development. This guide provides a

comprehensive overview of the synthesis, properties, and key applications of 1-
methylpiperidine-4-carboxylic acid, complete with detailed experimental protocols and data

presented for practical use by researchers and professionals in the field.

Physicochemical Properties
1-Methylpiperidine-4-carboxylic acid is typically available as its more stable hydrochloride

salt. The properties of both the free acid and its hydrochloride salt are summarized below for

easy reference.

Table 1: Physicochemical Properties of 1-Methylpiperidine-4-carboxylic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1333780?utm_src=pdf-interest
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C₇H₁₃NO₂ [1]

Molar Mass 143.18 g/mol [1]

Appearance
White to light yellow powder or

crystal
[2]

Melting Point 174.0 to 178.0 °C

Solubility in Water Moderate [2]

pKa
Around 4-5 (for the carboxylic

acid group)
[2]

Table 2: Physicochemical Properties of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Property Value Reference

Chemical Formula C₇H₁₄ClNO₂ [3]

Molar Mass 179.64 g/mol [3]

Appearance White crystals or powder

Melting Point 226-228 °C (decomposes)

Boiling Point 246.1 °C at 760 mmHg

Flash Point 102.6 °C

Synthesis of 1-Methylpiperidine-4-carboxylic Acid
The most common and efficient synthesis of 1-Methylpiperidine-4-carboxylic acid is

achieved through the reductive N-methylation of isonipecotic acid (piperidine-4-carboxylic acid).

The Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic

acid as the reducing agent, is a widely employed method.
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Caption: Reductive N-methylation of Isonipecotic Acid.

Experimental Protocol: Synthesis of 1-Methylpiperidine-
4-carboxylic Acid Hydrochloride
This protocol details the synthesis of the hydrochloride salt of 1-methylpiperidine-4-
carboxylic acid from isonipecotic acid.[3]

Materials:

Isonipecotic acid

Formaldehyde (37% solution in water)
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Formic acid (88%)

Palladium on activated carbon (10% Pd, 50% wet paste)

Purified water

Concentrated hydrochloric acid

Acetonitrile

Procedure:

To a reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and

purified water.

Heat the mixture to 90-100 °C with stirring.

To the heated mixture, add formic acid followed by the dropwise addition of formaldehyde.

Maintain the reaction at 90-100 °C for 2-4 hours, monitoring the reaction progress by TLC or

LC-MS until the starting material is consumed.

Cool the reaction mixture to room temperature and filter to remove the palladium catalyst.

Wash the filter cake with purified water.

Combine the filtrate and washings and concentrate under reduced pressure.

To the concentrated aqueous solution, add concentrated hydrochloric acid.

Add acetonitrile to the solution to precipitate the hydrochloride salt.

Cool the mixture and stir for 1-2 hours to complete crystallization.

Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to

afford 1-methylpiperidine-4-carboxylic acid hydrochloride.

Expected Yield: ~91%[3]
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Key Reactions as a Building Block
The carboxylic acid functionality of 1-methylpiperidine-4-carboxylic acid allows for two

primary types of transformations that are fundamental in organic synthesis: esterification and

amide bond formation.

1-Methylpiperidine-
4-carboxylic Acid

Esterification Amide Coupling

Esters Amides

Pharmaceuticals &
Complex Molecules

Click to download full resolution via product page

Caption: Key Synthetic Transformations.

Esterification
Esterification of 1-methylpiperidine-4-carboxylic acid is a common strategy to protect the

carboxylic acid, modify the solubility, or to introduce a functional group that can be further
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manipulated. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is

a straightforward method. Alternatively, for more sensitive substrates, coupling agents can be

employed.

Experimental Protocol: Synthesis of Methyl 1-
Methylpiperidine-4-carboxylate
This protocol describes the esterification of 1-methylpiperidine-4-carboxylic acid
hydrochloride using thionyl chloride in methanol.

Materials:

1-Methylpiperidine-4-carboxylic acid hydrochloride

Methanol, anhydrous

Thionyl chloride (SOCl₂)

Sodium carbonate

Methylene chloride (DCM)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous

methanol.

Cool the stirred suspension to -10 °C in an ice-salt bath.

Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 40 °C for 2 hours.

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of

sodium carbonate to a pH of ~8.
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Extract the aqueous layer with methylene chloride (3x).

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Expected Yield: ~87%

Amide Coupling
The formation of an amide bond is one of the most important reactions in medicinal chemistry.

1-Methylpiperidine-4-carboxylic acid can be coupled with a wide range of primary and

secondary amines to generate a diverse library of amides. This is typically achieved by

activating the carboxylic acid with a coupling agent.

Experimental Protocol: General Procedure for Amide
Coupling using EDC/HOBt
This protocol provides a general method for the coupling of 1-methylpiperidine-4-carboxylic
acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-

hydroxybenzotriazole (HOBt).[4]

Materials:

1-Methylpiperidine-4-carboxylic acid

Amine (primary or secondary)

EDC hydrochloride

HOBt

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

5% aqueous HCl

Saturated aqueous NaHCO₃
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Brine

Procedure:

In a round-bottom flask, dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq), the amine

(1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

Add DIPEA or TEA (2.5 eq) to the mixture.

Cool the reaction mixture to 0 °C in an ice bath.

Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC

or LC-MS.

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl

acetate).

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 3: Representative Yields for Amide Coupling Reactions

Amine Substrate
Coupling
Conditions

Yield (%) Reference

Aniline Derivatives

EDC, DMAP, cat.

HOBt, DIPEA, MeCN,

23 °C

51-72% [4]

Various Amines
EDC, HOBt, DIPEA,

DMF, rt

Generally good to

excellent
[4]
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Applications in Pharmaceutical Synthesis
1-Methylpiperidine-4-carboxylic acid is a key building block in the synthesis of several active

pharmaceutical ingredients (APIs). Its piperidine scaffold is a common feature in centrally

acting agents.

Synthesis of Fentanyl Analogs: Remifentanil and
Carfentanil
While not a direct precursor in the most common industrial syntheses, derivatives of 1-
methylpiperidine-4-carboxylic acid are structurally related to key intermediates in the

synthesis of potent opioid analgesics like remifentanil and carfentanil.[5][6] The core structure

of these molecules features a 4-substituted piperidine ring. The synthesis of these complex

molecules often involves multi-step sequences where the piperidine ring is constructed and

functionalized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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